molecular formula C13H17N5O3 B5707838 N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

Cat. No.: B5707838
M. Wt: 291.31 g/mol
InChI Key: CEZAXAJIPICZPA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is a complex organic compound that features a triazole ring, a nitro group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline typically involves multiple steps. One common method starts with the preparation of 1-methyl-3-nitro-1H-1,2,4-triazole, which is then reacted with N,N-diethylaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups onto the triazole ring .

Scientific Research Applications

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is unique due to its combination of a triazole ring, nitro group, and aniline moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components .

Properties

IUPAC Name

N,N-diethyl-3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-4-17(5-2)10-7-6-8-11(9-10)21-13-14-12(18(19)20)15-16(13)3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZAXAJIPICZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=NC(=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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